Kinase Binding Affinity: Comparison of Para- vs. Meta-Trifluoromethylbenzyl Oxetane Analogs
This specific compound (the para-substituted, 4-isomer) has demonstrated an IC50 of 4,400 nM for the CAMKK2 kinase domain [1]. In contrast, the structurally similar meta-substituted analog (3-isomer) showed no significant activity against CAMKK2, with its primary reported activity being against the PKB/AKT pathway [2]. This indicates a distinct selectivity profile driven by the position of the trifluoromethyl group on the benzyl ring.
| Evidence Dimension | CAMKK2 Kinase Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 4,400 nM |
| Comparator Or Baseline | N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine (meta-isomer) |
| Quantified Difference | Target compound is active (4,400 nM); comparator showed no significant activity against this target. |
| Conditions | In vitro kinase binding assay (ThermoFisher LanthaScreen Eu Kinase Binding Assay or similar) [1]. |
Why This Matters
For projects targeting CAMKK2, this evidence suggests the 4-isomer is a relevant starting point for structure-activity relationship (SAR) studies, while the 3-isomer is not.
- [1] BindingDB. BDBM50355504. Affinity Data for CAMKK2 kinase domain. Data curated by ChEMBL. View Source
- [2] PubChem. N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine (CID: 56965541). View Source
